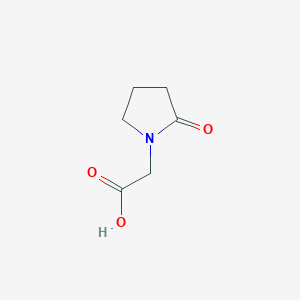
1-(3-Chloropropyl)-4-methylpiperazine
Übersicht
Beschreibung
Piperazine derivatives are widely studied for their diverse chemical properties and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. "1-(3-Chloropropyl)-4-methylpiperazine" falls into this category, likely possessing unique properties that contribute to its relevance in scientific research.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the alkylation of piperazine under various conditions. For compounds similar to "1-(3-Chloropropyl)-4-methylpiperazine," methodologies might include the reaction of piperazine with chloropropyl and methyl groups under controlled conditions to ensure the formation of the desired product (Koroleva et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives is crucial for understanding their properties. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within the molecule, influencing its reactivity and physical properties. For instance, studies have shown various piperazine derivatives crystallizing in specific configurations, which are pivotal for their biological activities (Dutkiewicz et al., 2011).
Chemical Reactions and Properties
Piperazine compounds undergo a range of chemical reactions, including N-alkylation, acylation, and reactions with electrophiles. These reactions are essential for the synthesis of complex molecules with potential pharmacological activities. The chemical properties of these derivatives can vary significantly with small modifications in their structure, affecting their solubility, stability, and reactivity.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, of piperazine derivatives, are influenced by their molecular structure. For example, the introduction of chloropropyl and methyl groups can affect the compound's hydrophobicity, impacting its solubility in various solvents. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide data on the thermal stability and phase transitions of these compounds (Srinivasan et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Psychoactive Substances : A study detailed the synthesis and characterization of psychoactive substances, including methoxypiperamide, a compound synthesized by the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine. This research provides insights into the chemical properties and potential applications of similar compounds (Power et al., 2014).
Medicinal Drug Synthesis : A method for obtaining 1-Amino-4-methylpiperazine, an intermediate in medicinal drug synthesis, was developed by reacting N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine (Kushakova et al., 2004).
Metabolism Studies of Anticancer Compounds : A study on 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) revealed its extensive metabolism in rat bile, identifying several metabolites. TM208 has shown promising anticancer activity (Jiang et al., 2007).
Antimycobacterial Agents : Research on 1,5-Diphenylpyrrole derivatives identified new compounds with significant activity against Mycobacterium tuberculosis. The study highlights the potential of 4-methylpiperazin-1-yl)methyl-1H-pyrrole derivatives as antimycobacterial agents (Biava et al., 2008).
Pharmacological Activity : A study reported the synthesis and pharmacological activity of various 2-aryl or alkyl substituted hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones. These compounds were tested for antiinflammatory, coronary dilator, and central nervous system depressant activities (Omodei-sale & Toja, 1975).
Anticonvulsant Properties : Research on N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione showed that compounds with an aromatic ring exhibited anticonvulsant activity in tests (Obniska et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing piperidine moiety .
Eigenschaften
IUPAC Name |
1-(3-chloropropyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUERUDPETOKUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146204 | |
| Record name | Piperazine, 1-(3-chloropropyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-4-methylpiperazine | |
CAS RN |
104-16-5 | |
| Record name | 1-(3-Chloropropyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(3-chloropropyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-(3-chloropropyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloropropyl)-4-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-Chloropropyl)-4-methylpiperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM8PR2X8WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(3-Chloropropyl)-4-methylpiperazine in synthesizing hydroxylated metabolites of chlorophenothiazine derivatives?
A1: The abstract highlights that 1-(3-Chloropropyl)-4-methylpiperazine is crucial for introducing the prochlorperazine side chain in a single reaction step []. This suggests that this compound acts as an alkylating agent, reacting with the core chlorophenothiazine structure to attach the desired side chain. This alkylation step is essential for creating the final hydroxylated prochlorperazine and perphenazine derivatives, which are potential metabolites of interest.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

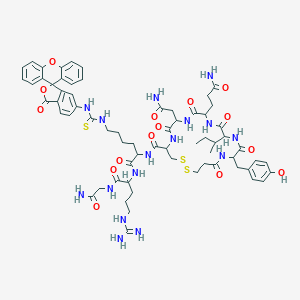

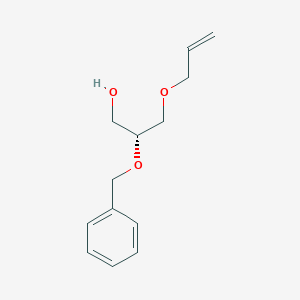
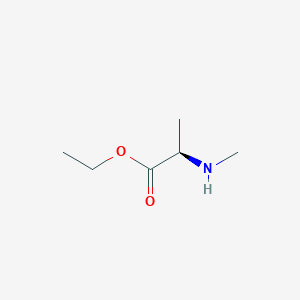
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
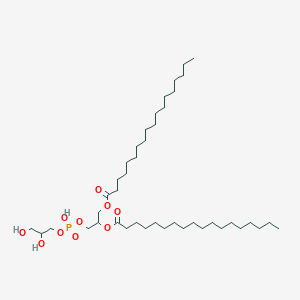

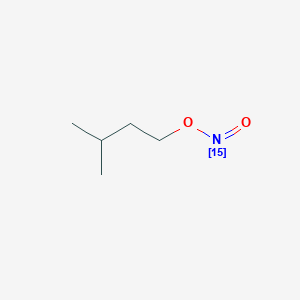
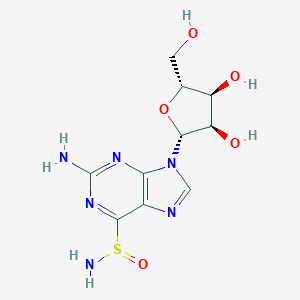

![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
